molecular formula C11H16N2 B13107379 2-(1-Methylcyclohexyl)pyrazine

2-(1-Methylcyclohexyl)pyrazine

Cat. No.: B13107379
M. Wt: 176.26 g/mol
InChI Key: DEWQFSKBVRDGJQ-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)pyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, which includes a cyclohexyl group attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(1-Methylcyclohexyl)pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methylcyclohexylamine with 2,3-dichloropyrazine in the presence of a base can yield this compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1-Methylcyclohexyl)pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Methylcyclohexyl)pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclohexyl)pyrazine involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(1-Methylcyclohexyl)pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1-methylcyclohexyl)pyrazine

InChI

InChI=1S/C11H16N2/c1-11(5-3-2-4-6-11)10-9-12-7-8-13-10/h7-9H,2-6H2,1H3

InChI Key

DEWQFSKBVRDGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=NC=CN=C2

Origin of Product

United States

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